molecular formula C23H19ClFN3O2S2 B2356504 N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260943-50-7

N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2356504
CAS No.: 1260943-50-7
M. Wt: 487.99
InChI Key: MSXVGVHPKKZEDS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfanyl acetamide linker connecting a 3-(2,4-dimethylphenyl) group to a 3-chloro-4-fluorobenzyl substituent.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2S2/c1-13-3-6-19(14(2)9-13)28-22(30)21-18(7-8-31-21)27-23(28)32-12-20(29)26-11-15-4-5-17(25)16(24)10-15/h3-10H,11-12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVGVHPKKZEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chloro-fluorobenzyl moiety.
  • A thieno[3,2-d]pyrimidine core.
  • A sulfanyl group linked to an acetamide.

This unique structure may contribute to its biological activity by interacting with various molecular targets involved in cellular processes.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • MDM2 Inhibition : The compound may inhibit the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity and subsequent apoptosis in cancer cells .
  • Antiproliferative Effects : Studies have shown that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against leukemia and prostate cancer cell lines .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Cell Line IC50 (µM) Mechanism Reference
SJSA-1 (osteosarcoma)0.15MDM2 inhibition
LNCaP (prostate)0.18Apoptosis induction
HCT116 (colon)0.24Cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on MDM2 Inhibitors : A study evaluated a series of MDM2 inhibitors and found that compounds with similar structures to this compound exhibited significant tumor regression in xenograft models. The study reported complete tumor regression at doses as low as 100 mg/kg .
  • Pharmacodynamic Studies : Additional pharmacodynamic studies confirmed that administration of related compounds led to upregulation of p53 and its downstream targets in tumor tissues, indicating effective modulation of the p53 pathway .

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidinone vs. Thieno-Pyrimidinone

The compound in , 2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide, replaces the thieno[3,2-d]pyrimidinone core with a pyrido-thieno-pyrimidinone system. The additional pyridine ring increases molecular weight (MW: ~509.99 g/mol vs. target compound’s estimated MW ~500–520 g/mol) and may enhance π-stacking interactions. However, steric bulk from the butyl group (vs. 2,4-dimethylphenyl in the target) could reduce membrane permeability .

Tetrahydropyrimidine vs. Dihydrothienopyrimidinone

In , N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide (50) features a saturated tetrahydropyrimidine ring instead of the aromatic thienopyrimidinone.

Substituent Modifications

Benzyl vs. Phenyl Substituents

The compound in , 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide , shares the sulfanyl acetamide linker but substitutes the 3-chloro-4-fluorobenzyl group with a simpler 4-fluorobenzyl. The absence of chlorine reduces electronegativity, which may lower binding affinity to halogen-bonding targets .

Methoxy vs. Dimethylphenyl Groups

describes N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, where the 2,4-dimethylphenyl group is replaced with a 2-methylpropyl chain. The methoxy group on the benzyl ring (vs.

Pharmacophore Linker Adjustments

Sulfanyl Acetamide Linker Consistency

Most analogs retain the sulfanyl acetamide moiety (e.g., –12), underscoring its role as a critical pharmacophore for target engagement. Modifications here are rare, but ’s N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide introduces a chromeno-pyrimidine system, expanding conjugation and possibly UV absorption properties .

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